molecular formula C17H18N2O5S2 B4410558 N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B4410558
M. Wt: 394.5 g/mol
InChI Key: QFAARASQTKIGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as AMI-1, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer research. This compound has been shown to inhibit the activity of an enzyme called histone deacetylase 6 (HDAC6), which is involved in regulating gene expression and cell division. In

Mechanism of Action

N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to the active site of HDAC6, preventing it from removing acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, which in turn leads to changes in gene expression and cell division. The exact mechanism by which this compound induces apoptosis in cancer cells is not fully understood, but it is thought to involve the activation of signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and to reduce inflammation in animal models of arthritis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its specificity for HDAC6. Unlike other HDAC inhibitors, which can target multiple HDAC enzymes, this compound specifically targets HDAC6. This makes it a useful tool for studying the role of HDAC6 in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This means that higher concentrations of the compound may be required to achieve the desired effects, which can increase the risk of off-target effects.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent analogs of the compound, which could improve its effectiveness as a therapeutic agent. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, further research is needed to fully understand the mechanism by which this compound induces apoptosis in cancer cells, which could lead to the development of more effective cancer treatments.

Scientific Research Applications

N-(3-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been shown to have potential as a therapeutic agent for cancer treatment. HDAC6 has been implicated in the progression of several types of cancer, including breast, lung, and prostate cancer. Inhibition of HDAC6 activity by this compound has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-acetylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-12(20)13-3-2-4-14(9-13)18-17(21)16-10-15(11-25-16)26(22,23)19-5-7-24-8-6-19/h2-4,9-11H,5-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAARASQTKIGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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